
4-(3,4-二氟苯基)丁-2-胺盐酸盐
描述
4-(3,4-Difluorophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N . It has a molecular weight of 221.67 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride can be represented by the InChI code: 1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride are not fully detailed in the sources I found. It is known that the compound is a powder . Other properties such as boiling point and specific storage conditions are not specified .科学研究应用
医药:潜在的治疗剂合成
该化合物可能作为潜在治疗剂合成的前体。 其结构中含有二氟苯基基团,这可能在开发具有增强功效和稳定性的新药物方面发挥关键作用 .
农业:农药开发
在农业中,该化合物的独特化学性质可用于开发新型农药。 它能够掺入氟原子,可能为害虫防治提供一种新方法,从而可能导致更有效和环境友好的农药 .
材料科学:含氟聚合物生产
该化合物中的二氟苯基基团表明它在含氟聚合物生产中的用途。 这些材料以其对溶剂、酸和碱的优异耐受性而闻名,使其适用于广泛的工业应用 .
环境科学:环境修复
该化合物可以对其在环境修复过程中的应用进行研究。 其氟含量可能与污染物相互作用,有助于有害物质的分解,从而减轻环境破坏 .
生物化学:酶抑制研究
在生物化学中,4-(3,4-二氟苯基)丁-2-胺盐酸盐可用于研究酶抑制。 其结构可能使其能够与酶的活性位点结合,从而深入了解酶的功能和调控 .
药理学:药物代谢和药代动力学
该化合物可能在药理学研究中很重要,特别是在了解药物代谢和药代动力学方面。 其分子结构可用于模拟药物的代谢途径并预测其在生物系统中的行为 .
作用机制
4-DBH-Cl acts as an inhibitor of enzymes that are involved in the metabolism of drugs, such as cytochrome P450 enzymes. It also acts as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
4-DBH-Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, it has been shown to interact with other proteins, such as the 5-HT2A receptor, which is involved in the regulation of neurotransmission.
实验室实验的优点和局限性
The use of 4-DBH-Cl in laboratory experiments provides a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it has a low toxicity profile. However, there are some limitations to the use of 4-DBH-Cl in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low solubility in biological fluids, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 4-DBH-Cl. For example, further research could be conducted to investigate the effects of 4-DBH-Cl on other proteins and enzymes, such as those involved in the metabolism of drugs. Additionally, further research could be conducted to investigate the effects of 4-DBH-Cl on other cell signaling pathways and physiological processes. Furthermore, research could also be conducted to investigate the potential therapeutic or medical applications of 4-DBH-Cl. Finally, research could also be conducted to investigate the potential interactions between 4-DBH-Cl and other compounds, such as drugs and other synthetic compounds.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGZASJLNIHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




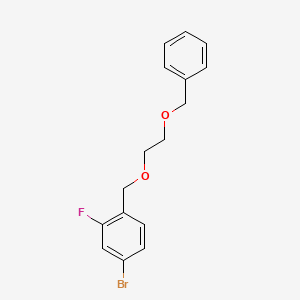
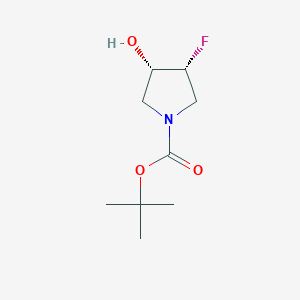

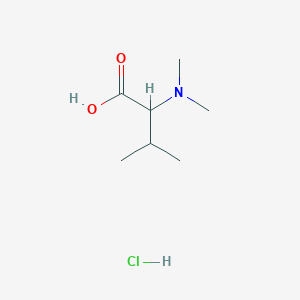

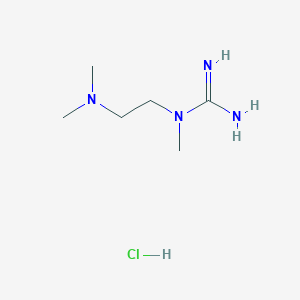
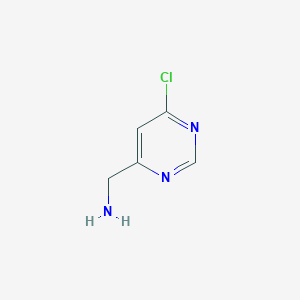
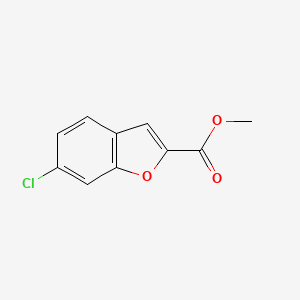
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
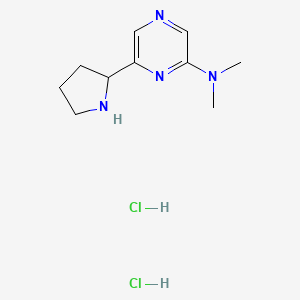
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
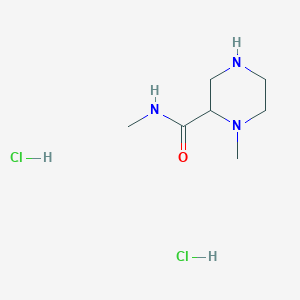
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)